molecular formula C16H12F3N B13031750 (1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine

(1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine

Cat. No.: B13031750
M. Wt: 275.27 g/mol
InChI Key: GYHKGMNJBQKBNZ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine is an organic compound characterized by the presence of an anthracene moiety attached to a trifluoroethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthracene and trifluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.

    Substitution: The trifluoroethylamine group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include anthraquinone derivatives, reduced anthracene compounds, and substituted trifluoroethylamine derivatives.

Scientific Research Applications

(1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Its derivatives are explored for their anticancer and antimicrobial properties.

    Industry: The compound is investigated for its potential use in materials science, particularly in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which (1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit a biological response.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2-Anthryl)-2,2,2-trifluoroethanol
  • (1R)-1-(2-Anthryl)-2,2,2-trifluoroacetic acid
  • (1R)-1-(2-Anthryl)-2,2,2-trifluoromethane

Uniqueness

(1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine is unique due to the presence of both the anthracene moiety and the trifluoroethylamine group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C16H12F3N

Molecular Weight

275.27 g/mol

IUPAC Name

(1R)-1-anthracen-2-yl-2,2,2-trifluoroethanamine

InChI

InChI=1S/C16H12F3N/c17-16(18,19)15(20)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,20H2/t15-/m1/s1

InChI Key

GYHKGMNJBQKBNZ-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@H](C(F)(F)F)N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.